2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
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Description
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline ring, which is a type of heterocyclic compound. Heterocyclic compounds are of great importance in medicinal chemistry . The quinazoline ring in this compound is substituted with various groups, including a methoxyethylamino group, a sulfanyl group, and a methylpiperidin-1-yl group.
Scientific Research Applications
Synthesis and Derivative Exploration
- Research has demonstrated the synthesis of new 3H-quinazolin-4-one derivatives from 3-phenylamino-2-thioxo-3H-quinazolin-4-one, leading to compounds with potential antimicrobial activities. This synthesis involved reactions with different reagents to yield a variety of derivatives, including S-glycoside derivatives, indicating the versatility of quinazolinone scaffolds for generating bioactive molecules (Saleh et al., 2004).
Antitubercular Activity
- Studies on substituted benzo[h]quinazolines and related compounds have shown significant in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This highlights the potential of quinazoline derivatives as candidates for developing new antitubercular agents (Maurya et al., 2013).
Anticancer Properties
- The discovery of derivatives with potent antiproliferative activity against human lung cancer cell lines emphasizes the anticancer potential of quinazolinone derivatives. Specifically, a derivative disturbed microtubule formation and inhibited tumor growth in vivo, underlining the therapeutic promise of these compounds in oncology (Suzuki et al., 2020).
Molecular Interaction Studies
- The synthesis and molecular docking analysis of 2,3-diaryl quinazolinones as non-ulcerogenic anti-inflammatory agents demonstrate the utility of quinazoline derivatives in designing safer anti-inflammatory drugs. This research underscores the importance of molecular docking in identifying compounds with desirable biological activities and lower side effects (Manivannan & Chaturvedi, 2011).
Properties
IUPAC Name |
2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-14-7-10-23(11-8-14)17(24)13-26-19-21-16-6-4-3-5-15(16)18(22-19)20-9-12-25-2/h3-6,14H,7-13H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFMRPPDPXZTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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